

# Vancomycin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Oganomycin B*

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## Introduction

Vancomycin is a glycopeptide antibiotic of profound clinical importance, often reserved as a last-line treatment for serious infections caused by Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). Its complex molecular architecture, characterized by a densely functionalized heptapeptide core and intricate stereochemistry, is fundamental to its mechanism of action and presents a significant challenge for synthetic chemists. This technical guide provides an in-depth exploration of the chemical structure and stereochemical intricacies of vancomycin, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Chemical Structure

Vancomycin is a natural product isolated from the soil bacterium *Amicorolopsis orientalis*.<sup>[1]</sup> Its structure is characterized by a tricyclic heptapeptide aglycone, to which a disaccharide moiety is attached.

## Core Heptapeptide Structure

The backbone of vancomycin is a heptapeptide chain composed of several non-proteinogenic amino acids. These include two molecules of  $\beta$ -hydroxychlorotyrosine, two molecules of 4-hydroxyphenylglycine, and one molecule each of N-methyl-D-leucine, D-aspartic acid, and 3,5-

dihydroxyphenylglycine.[2][3] The aromatic side chains of these amino acid residues are cross-linked through ether (C-O-C) and biaryl (C-C) bonds, forming three macrocyclic rings that create a rigid, pocket-like structure essential for its biological activity.[2]

## Disaccharide Moiety

Attached to the phenolic oxygen of the fourth amino acid residue (a 4-hydroxyphenylglycine) is a disaccharide composed of D-glucose and the unusual amino sugar vancosamine (L-vancosamine).[2][3] This sugar appendage plays a role in the molecule's solubility and contributes to its interaction with the bacterial cell wall target.

## Key Physicochemical Properties

The complex structure of vancomycin gives rise to specific physicochemical properties that are critical for its therapeutic function.

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>66</sub> H <sub>75</sub> Cl <sub>2</sub> N <sub>9</sub> O <sub>24</sub> <a href="#">[4]</a>  |
| Molecular Weight  | 1449.25 g/mol <a href="#">[4]</a>   |
| IUPAC Name        | (1S,2R,18R,19R,22S,25R,28R,40S)-48-<br>{[(2S,3R,4S,5S,6R)-3-[[[(2S,4S,5S,6S)-4-amino-<br>5-hydroxy-4,6-dimethyloxan-2-yl]oxy}-4,5-<br>dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-22-<br>(carbamoylmethyl)-5,15-dichloro-2,18,32,35,37-<br>pentahydroxy-19-[(2R)-4-methyl-2-<br>(methylamino)pentanamido]-20,23,26,42,44-<br>pentaoxo-7,13-dioxa-21,24,27,41,43-<br>pentaazaocyclo[26.14.2.2 <sup>3</sup> , <sup>6</sup> .2 <sup>14</sup> , <sup>17</sup> .1 <sup>8</sup> , <sup>12</sup> .1 <sup>29</sup> , <sup>33</sup> .<br>0 <sup>10</sup> , <sup>25</sup> .0 <sup>34</sup> , <sup>39</sup> ]pentaconta-<br>3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,4<br>9-pentadecaene-40-carboxylic acid <a href="#">[5]</a> |
| pKa Values        | Vancomycin possesses multiple ionizable<br>groups, with reported pKa values of<br>approximately 2.9, 7.2, 8.6, 9.6, 10.5, and 11.7.<br><a href="#">[6]</a>  |
| Solubility        | Soluble in water. <a href="#">[7]</a>   |
| Specific Rotation | While not consistently reported across all<br>sources, the complex chirality of vancomycin<br>results in significant optical activity.  |

## Minimum Inhibitory Concentration (MIC) Values

The in vitro potency of vancomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Organism              | MIC Range (µg/mL)   |
|-----------------------|---|
| Staphylococcus aureus | Susceptible strains typically have MICs of $\leq 2$ µg/mL. Vancomycin-intermediate S. aureus (VISA) have MICs of 4-8 µg/mL, and vancomycin-resistant S. aureus (VRSA) have MICs of $\geq 16$ µg/mL. |
| Enterococcus species  | Susceptible enterococci generally have MICs of $\leq 4$ µg/mL. Vancomycin-resistant enterococci (VRE) exhibit MICs of $\geq 32$ µg/mL. <sup>[4]</sup>   |

## Stereochemistry

The stereochemistry of vancomycin is exceptionally complex, featuring 18 stereogenic centers, as well as atropisomerism due to restricted rotation around the biaryl bonds. This intricate three-dimensional arrangement is crucial for its specific binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall.

While a complete and definitive list of the R/S configuration for all 18 chiral centers is not readily available in a single comprehensive source, the stereochemical complexity is a well-established feature of the molecule. The determination of the absolute configuration of each stereocenter has been a significant undertaking, relying on a combination of spectroscopic and synthetic methodologies.

## Experimental Protocols

The elucidation of vancomycin's complex structure and stereochemistry has been made possible through a variety of sophisticated analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the vancomycin molecule.

Methodology:

- **Sample Preparation:** A solution of vancomycin is prepared in a suitable deuterated solvent, such as dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) or a mixture of  $H_2O/D_2O$ .

- 1D NMR Spectroscopy:
  - $^1\text{H}$  NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons.
  - $^{13}\text{C}$  NMR spectra are recorded to determine the chemical shifts of all carbon atoms.
- 2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish correlations between nuclei:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within individual amino acid residues and the sugar moieties.
  - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
  - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the individual structural fragments.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing critical information about the three-dimensional structure and stereochemistry.
- Data Analysis: The comprehensive set of NMR data is analyzed to piece together the complete chemical structure and deduce the relative stereochemistry of the various chiral centers.

## X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Methodology:

- Crystallization:

- A supersaturated solution of vancomycin or a vancomycin-ligand complex is prepared.
- Crystallization is induced by methods such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or cooling. A reported method for crystallizing a vancomycin-N-acetyl-D-Ala-D-Ala complex involved the sitting-drop vapor-diffusion method using an imidazole maleic buffer at pH 7.6.
- Data Collection:
  - A suitable single crystal is selected and mounted on a goniometer.
  - The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
- Structure Solution and Refinement:
  - The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis).
  - The initial structural model is refined to best fit the experimental data, yielding a detailed three-dimensional structure with precise bond lengths, bond angles, and stereochemical information.

## Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the stereoisomers of vancomycin or to analyze its enantiomeric purity.

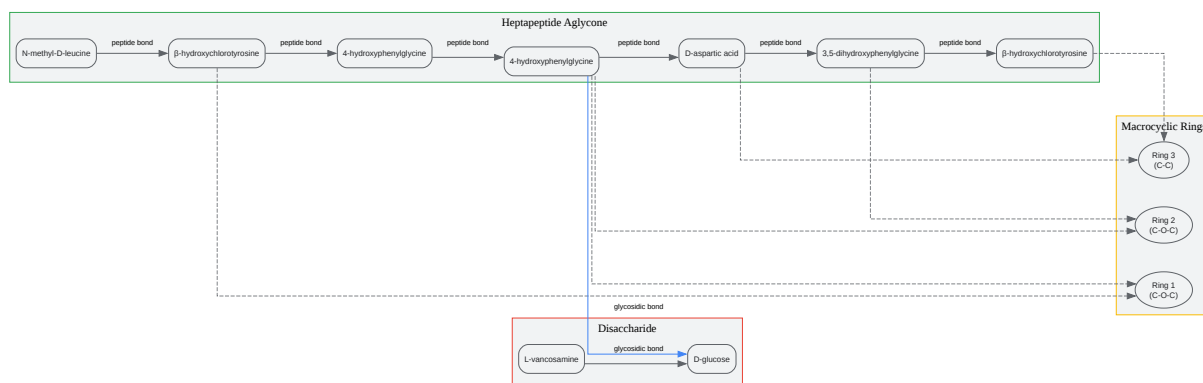
Methodology:

- Column Selection: A chiral stationary phase (CSP) is chosen. Vancomycin itself can be used as a chiral selector, either bonded to a solid support or as a chiral mobile phase additive.
- Mobile Phase Preparation: A suitable mobile phase is prepared, which can be a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving separation.
- Chromatographic Conditions:

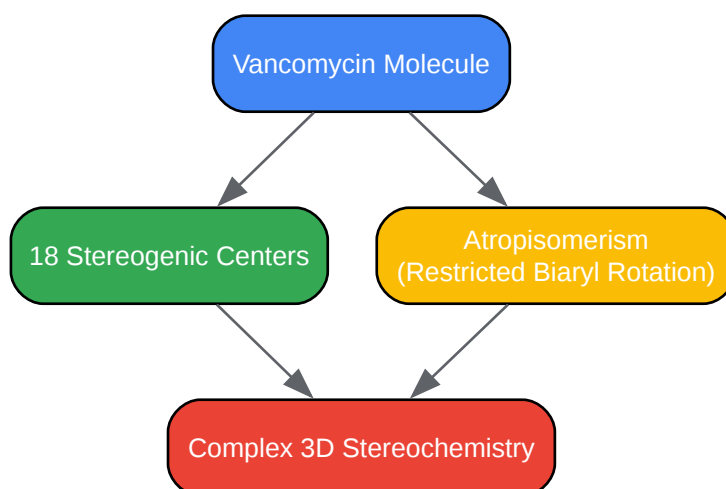
- The sample is injected onto the HPLC system.
- The mobile phase is pumped through the column at a constant flow rate.
- The separation of the stereoisomers is monitored using a suitable detector (e.g., UV-Vis).
- Data Analysis: The retention times of the different stereoisomers are used to assess the purity and composition of the sample.

## Visualizations

To further elucidate the complex relationships within the vancomycin molecule and its mechanism of action, the following diagrams are provided.







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